molecular formula C8H12O5S B1387619 Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide CAS No. 889946-17-2

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Cat. No.: B1387619
CAS No.: 889946-17-2
M. Wt: 220.25 g/mol
InChI Key: IHKLDJACPKRQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C8H12O5S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide typically involves the reaction of tetrahydrothiopyran derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: A similar compound without the 1,1-dioxide group.

    Tetrahydrothiopyran derivatives: Compounds with similar thiopyran rings but different substituents.

Uniqueness

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1,1,4-trioxothiane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5S/c1-2-13-8(10)6-5-14(11,12)4-3-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKLDJACPKRQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659683
Record name Ethyl 1,1,4-trioxo-1lambda~6~-thiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889946-17-2
Record name Ethyl 1,1,4-trioxo-1lambda~6~-thiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reactant of Route 4
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Reactant of Route 6
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.